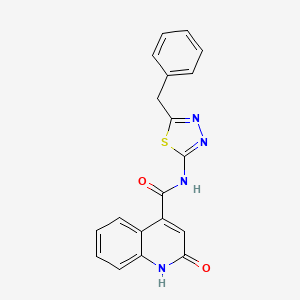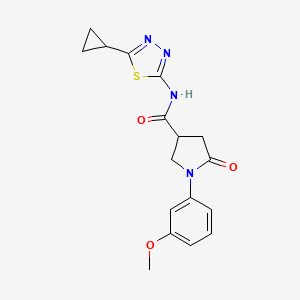![molecular formula C24H25N5O2 B11006218 3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one](/img/structure/B11006218.png)
3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of both benzimidazole and quinazolinone moieties suggests potential biological activity, making it a promising candidate for further research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-4(3H)-QUINAZOLINONE typically involves multi-step organic synthesis. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine and benzimidazole groups. Key steps include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Attachment of Benzimidazole Group: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by coupling with the piperidine-quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include N-oxides, reduced alcohol derivatives, and various substituted quinazolinone compounds.
Applications De Recherche Scientifique
3-{4-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-4(3H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 3-{4-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA, potentially interfering with replication and transcription processes. The quinazolinone core may inhibit specific enzymes, leading to disruption of cellular pathways and inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-QUINAZOLINONE: A simpler analog with similar core structure but lacking the piperidine and benzimidazole groups.
BENZIMIDAZOLE DERIVATIVES: Compounds with the benzimidazole moiety, known for their anti-microbial and anti-cancer properties.
PIPERIDINE DERIVATIVES: Compounds containing the piperidine ring, often used in pharmaceuticals for their psychoactive properties.
Uniqueness
3-{4-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-4-OXOBUTYL}-4(3H)-QUINAZOLINONE is unique due to the combination of the quinazolinone, piperidine, and benzimidazole moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in medicinal chemistry and biological research.
Propriétés
Formule moléculaire |
C24H25N5O2 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
3-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl]quinazolin-4-one |
InChI |
InChI=1S/C24H25N5O2/c30-22(10-5-13-29-16-25-19-7-2-1-6-18(19)24(29)31)28-14-11-17(12-15-28)23-26-20-8-3-4-9-21(20)27-23/h1-4,6-9,16-17H,5,10-15H2,(H,26,27) |
Clé InChI |
JQGBBONYAHIEDN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCCN4C=NC5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]butanamide](/img/structure/B11006139.png)
![1-(2-methoxyethyl)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B11006140.png)
![(3,4-Dimethoxyphenyl){5-hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B11006148.png)

![N-(1H-indol-5-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11006169.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B11006171.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B11006173.png)
methanone](/img/structure/B11006177.png)

![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B11006203.png)

![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11006212.png)


